molecular formula C14H20N2O4 B14003865 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid

Cat. No.: B14003865
M. Wt: 280.32 g/mol
InChI Key: QGDCINAUZBVBES-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Formation of the pyridine derivative: The Boc-protected amino acid is then coupled with a pyridine derivative, such as 2-methylpyridine-4-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Major Products

    Deprotection: The free amine derivative.

    Substitution: Nitrated or halogenated pyridine derivatives.

    Coupling: Peptide or amide derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(2-methylpyridin-4-yl)propanoic acid: Lacks the Boc protecting group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Lacks the methyl group on the pyridine ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2-methylpyridine moiety

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

QGDCINAUZBVBES-NSHDSACASA-N

Isomeric SMILES

CC1=NC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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